5,8-Difluorochroman-4-amine hydrochloride
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Overview
Description
5,8-Difluorochroman-4-amine hydrochloride: is a chemical compound with the molecular formula C9H10ClF2NO and a molecular weight of 221.63 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at room temperature . This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluorochroman-4-amine hydrochloride typically involves the fluorination of chroman derivatives followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
Chemistry: 5,8-Difluorochroman-4-amine hydrochloride is used as a building block in the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It can be used in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the exploration of new drug targets and mechanisms of action .
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 5,8-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5,7-Difluorochroman-4-amine hydrochloride
- 5,6-Difluorochroman-4-amine hydrochloride
- 5,8-Difluorochroman-4-amine
Comparison: 5,8-Difluorochroman-4-amine hydrochloride is unique due to its specific fluorination pattern and amine substitution. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the fluorine atoms can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBGVNPHSHJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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